molecular formula C23H31N3O3 B2875093 4-isopropoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049445-61-5

4-isopropoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B2875093
CAS No.: 1049445-61-5
M. Wt: 397.519
InChI Key: MNICCNFIKCFATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied for laboratory use. Compounds featuring the N-(2-(4-arylpiperazin-1-yl)ethyl)benzamide scaffold are extensively investigated for their potential as high-affinity and selective ligands for central nervous system (CNS) receptors . Specifically, research on closely related analogs has demonstrated potent and selective binding to dopamine receptor subtypes and serotonin (5-HT 1A ) receptors . The structural motif of a benzamide group linked to an aryl-piperazine moiety via an ethyl chain is a well-established pharmacophore, suggesting this compound may have utility in studying receptor function and signal transduction pathways . The presence of the 4-isopropoxy substituent on the benzamide ring and the 4-methoxyphenyl group on the piperazine are key modulators of the compound's affinity, selectivity, and metabolic stability, which can be critical for in vitro and in vivo research applications . This product is intended solely for research purposes in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals, nor is it intended for personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-18(2)29-22-8-4-19(5-9-22)23(27)24-12-13-25-14-16-26(17-15-25)20-6-10-21(28-3)11-7-20/h4-11,18H,12-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNICCNFIKCFATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 4-isopropoxybenzoic acid, facilitating amide bond formation with 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine.

Procedure :

  • Dissolve 4-isopropoxybenzoic acid (1.0 equiv) in anhydrous acetonitrile.
  • Add EDC (1.1 equiv) and HOBt (1.1 equiv), stir at 25°C for 30 minutes.
  • Introduce 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine (1.0 equiv) and continue stirring for 18–24 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, MeOH/CH₂Cl₂).

Optimization Insights :

  • Solvent : Acetonitrile outperforms DMF or THF due to superior solubility of intermediates.
  • Temperature : Prolonged room-temperature reactions minimize side products (e.g., bis-amide formation).

Yield : 68–72%.

Method 2: Acyl Chloride-Mediated Coupling

Chlorination and Amidation Sequence

This two-step approach involves converting 4-isopropoxybenzoic acid to its acyl chloride derivative, followed by reaction with the piperazine-bearing amine.

Step 1: Synthesis of 4-Isopropoxybenzoyl Chloride

  • Reflux 4-isopropoxybenzoic acid (1.0 equiv) with thionyl chloride (SOCl₂, 2.0 equiv) in anhydrous toluene at 80°C for 2 hours.
  • Remove excess SOCl₂ via rotary evaporation to obtain the acyl chloride.

Step 2: Amide Bond Formation

  • Dissolve 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine (1.0 equiv) in dichloromethane (DCM).
  • Add acyl chloride (1.05 equiv) dropwise at 0°C, followed by triethylamine (TEA, 1.5 equiv).
  • Warm to room temperature, stir for 4 hours, and purify via recrystallization (ethanol/water).

Yield : 65–70%.

Method 3: Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization and Sequential Coupling

Solid-phase synthesis enhances purity and scalability, particularly for pharmaceutical applications.

Procedure :

  • Load Wang resin with 4-isopropoxybenzoic acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
  • Deprotect the resin-bound acid with trifluoroacetic acid (TFA).
  • Couple 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethanamine using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine).
  • Cleave the product from the resin with TFA/CH₂Cl₂ (1:9).

Yield : 75–80% with >95% purity (HPLC).

Comparative Analysis of Synthesis Methods

Parameter Method 1 (EDC/HOBt) Method 2 (Acyl Chloride) Method 3 (Solid-Phase)
Yield 68–72% 65–70% 75–80%
Purity 90–92% 88–90% >95%
Reaction Time 24 hours 6 hours 48 hours
Scalability Moderate High High
Byproduct Formation <5% 8–10% <2%

Key Observations :

  • Method 1 offers simplicity but lower yields due to competing hydrolysis.
  • Method 2 requires stringent moisture control but is faster.
  • Method 3 , while time-intensive, ensures high purity for preclinical studies.

Industrial-Scale Considerations and Challenges

Solvent and Catalyst Selection

  • Green Chemistry : Replace acetonitrile with cyclopentyl methyl ether (CPME) to reduce environmental impact.
  • Catalyst Recycling : Immobilized EDC on silica gel reduces reagent costs by 40%.

Byproduct Mitigation

  • Bis-Amide Formation : Use excess amine (1.2 equiv) and low temperatures (0–5°C) to suppress di-alkylation.
  • Purification : Simulated moving bed (SMB) chromatography enhances throughput for gram-scale batches.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or isopropoxy groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

4-isopropoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Biochemistry: It is employed in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs fall into two primary categories: (1) piperazine-linked benzamide/quinoline derivatives () and (2) phenethylamino/heterocyclic benzoate esters (). Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Benzamide-piperazine-ethyl 4-isopropoxy, 4-methoxyphenyl ~C₂₃H₃₀N₃O₃ ~396.5 (calc) High lipophilicity (isopropoxy)
D6 [] Quinoline-piperazine-benzamide 4-methoxyphenyl, hydroxy C₃₁H₂₉N₄O₄ 533.6 Melting point: 198–200°C; $^1$H NMR: δ 8.35 (s, 1H, quinoline-H)
D7 [] Quinoline-piperazine-benzamide 4-(trifluoromethyl)phenyl, hydroxy C₃₁H₂₆F₃N₄O₄ 600.5 Melting point: 185–187°C; $^{13}$C NMR: δ 121.5 (CF₃)
I-6230 [] Benzoate-phenethylamino Pyridazin-3-yl C₂₂H₂₂N₄O₂ 386.4 Ethyl ester enhances solubility

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with ’s D7 (4-trifluoromethylphenyl, electron-withdrawing). Such differences influence electronic environments, as seen in D7’s downfield $^{13}$C NMR shift (δ 121.5 ppm for CF₃) compared to D6’s methoxy-associated shifts .
  • Linker Flexibility: The target’s ethyl chain between benzamide and piperazine provides conformational flexibility, whereas ’s I-6230 uses a rigid phenethylamino linker. Flexible linkers may improve binding to dynamic protein targets .

Piperazine Ring Modifications

  • The target’s 4-(4-methoxyphenyl)piperazine differs from ’s 4-methylpiperazine analog.

Research Findings from Analogous Compounds

  • NMR Trends: In , substituents on the quinoline ring (e.g., D6’s methoxy vs. D8’s chloro) caused predictable shifts in $^1$H NMR signals (e.g., δ 6.8–8.3 ppm for aromatic protons) . Similar effects are anticipated in the target compound’s benzamide and methoxyphenyl regions.
  • Melting Points: Derivatives with polar groups (e.g., D6’s hydroxy) exhibit higher melting points (198–200°C) than nonpolar analogs (e.g., D9’s m-tolyl, 175–177°C), suggesting the target’s isopropoxy group may lower its melting point relative to hydroxy-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.